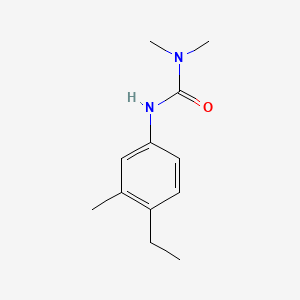
Didodecylbenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecylbenzenesulphonic acid is a chemical compound known for its surfactant properties. It is widely used in various industrial applications, particularly in the production of detergents and emulsifiers. The compound consists of a benzene ring substituted with two dodecyl (C12H25) groups and a sulfonic acid group, which imparts its surfactant characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. Advanced techniques are employed to optimize parameters such as temperature and reactant ratios to enhance efficiency and reduce by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific reactant ratios to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Didodecylbenzenesulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the mixing of immiscible substances.
Medicine: It is used in the formulation of pharmaceutical products due to its surfactant properties.
Industry: This compound is a key ingredient in the production of detergents, emulsifiers, and wetting agents.
Wirkmechanismus
The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long-chain alkyl groups attached to the benzene ring reduce surface tension, allowing the compound to enhance the mixing of water with oils and fats. This property is crucial for its effectiveness in detergents and emulsifiers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but with only one dodecyl group.
Linear alkylbenzene sulfonates: A class of compounds with varying alkyl chain lengths attached to the benzene ring.
Uniqueness
Didodecylbenzenesulphonic acid is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with only one alkyl group. This structural difference allows for better performance in applications requiring strong surfactant action .
Eigenschaften
CAS-Nummer |
958796-00-4 |
|---|---|
Molekularformel |
C30H54O3S |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
2,3-didodecylbenzenesulfonic acid |
InChI |
InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
IRXPXBIZOBAGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
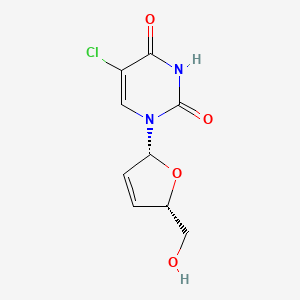
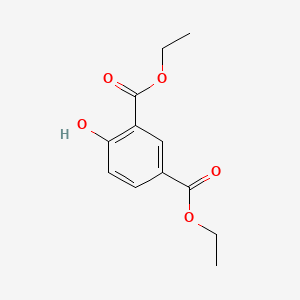

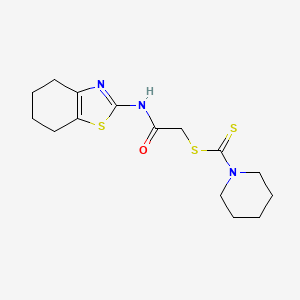
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
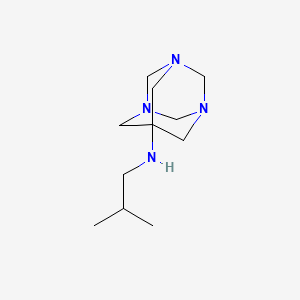
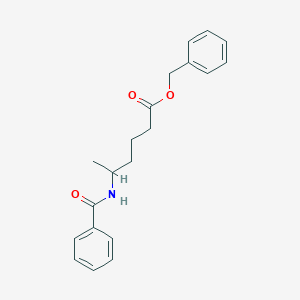

![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
